molecular formula C11H15NO2 B13202828 3-(Cyclopropoxymethyl)-5-methoxyaniline

3-(Cyclopropoxymethyl)-5-methoxyaniline

Cat. No.: B13202828
M. Wt: 193.24 g/mol
InChI Key: VBZVMBHVQHOMBK-UHFFFAOYSA-N
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Description

3-(Cyclopropoxymethyl)-5-methoxyaniline is an organic compound that features a cyclopropyl group attached to a methoxyaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropoxymethyl)-5-methoxyaniline typically involves the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid to form cyclopropylmethyl bromide.

    Nucleophilic Substitution: The cyclopropylmethyl bromide is then reacted with 5-methoxyaniline in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropoxymethyl)-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(Cyclopropoxymethyl)-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropoxymethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropoxymethyl)-4-methoxyaniline
  • 3-(Cyclopropoxymethyl)-5-ethoxyaniline
  • 3-(Cyclopropoxymethyl)-5-methylthioaniline

Uniqueness

3-(Cyclopropoxymethyl)-5-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(cyclopropyloxymethyl)-5-methoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-11-5-8(4-9(12)6-11)7-14-10-2-3-10/h4-6,10H,2-3,7,12H2,1H3

InChI Key

VBZVMBHVQHOMBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)COC2CC2

Origin of Product

United States

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